molecular formula C13H15N3O B1519409 1-[(2-Cyanophenyl)methyl]pyrrolidine-2-carboxamide CAS No. 1282172-13-7

1-[(2-Cyanophenyl)methyl]pyrrolidine-2-carboxamide

Cat. No. B1519409
M. Wt: 229.28 g/mol
InChI Key: YSNZQEINUOQUDU-UHFFFAOYSA-N
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Description

The compound “1-[(2-Cyanophenyl)methyl]pyrrolidine-2-carboxamide” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be planned on the basis of two main synthetic strategies . The first strategy involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . The second strategy involves functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature . The influence of steric factors on biological activity has been investigated, along with the structure-activity relationship (SAR) of the studied compounds .


Physical And Chemical Properties Analysis

The physicochemical parameters of pyrrolidine have been compared with the parent aromatic pyrrole and cyclopentane . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Scientific Research Applications

Pyrrolidine is a versatile scaffold used in the discovery of biologically active compounds . It’s a five-membered ring and one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Pyrrolidine derivatives have been reported to have various biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, and anti-HCV activity . The structure of pyrrolidine also characterizes the structure of many ligands .

Future Directions

The future directions in the field of pyrrolidine derivatives involve the design of new pyrrolidine compounds with different biological profiles . This work can guide medicinal chemists to the best approach in the design of these compounds .

properties

IUPAC Name

1-[(2-cyanophenyl)methyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c14-8-10-4-1-2-5-11(10)9-16-7-3-6-12(16)13(15)17/h1-2,4-5,12H,3,6-7,9H2,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNZQEINUOQUDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2C#N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Cyanophenyl)methyl]pyrrolidine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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